Cas no 463946-40-9 (1-isocyano-4-(trifluoromethoxy)benzene)

1-Isocyano-4-(trifluoromethoxy)benzene is a specialized aromatic isocyanide compound featuring a trifluoromethoxy substituent at the para position. This structural motif imparts unique reactivity and stability, making it valuable in organic synthesis, particularly in metal-catalyzed reactions such as multicomponent Ugi and Passerini reactions. The electron-withdrawing trifluoromethoxy group enhances the electrophilic character of the isocyanide functionality, facilitating nucleophilic additions and cycloadditions. Its stability under various reaction conditions allows for broad utility in medicinal chemistry and materials science. The compound is typically handled under inert conditions due to the sensitivity of the isocyano group. Its high purity and well-defined reactivity profile make it a reliable building block for advanced synthetic applications.
1-isocyano-4-(trifluoromethoxy)benzene structure
463946-40-9 structure
Product Name:1-isocyano-4-(trifluoromethoxy)benzene
CAS No:463946-40-9
MF:C8H4F3NO
MW:187.118672370911
CID:1022760
PubChem ID:3877637
Update Time:2025-10-30

1-isocyano-4-(trifluoromethoxy)benzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-isocyano-4-(trifluoromethoxy)- (9CI)
    • 1-Isocyano-4-(trifluoromethoxy)benzene
    • 1-Isocyano-4-(trifluoromethoxy)benzene, AldrichCPR
    • EN300-1929471
    • DTXSID60397706
    • AKOS006277759
    • 463946-40-9
    • DB-285296
    • LAQRZKIFJUVURC-UHFFFAOYSA-N
    • BENZENE, 1-ISOCYANO-4-(TRIFLUOROMETHOXY)-
    • 1-isocyano-4-(trifluoromethoxy)benzene
    • Inchi: 1S/C8H4F3NO/c1-12-6-2-4-7(5-3-6)13-8(9,10)11/h2-5H
    • InChI Key: LAQRZKIFJUVURC-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(=CC=1)[N+]#[C-])(F)F

Computed Properties

  • Exact Mass: 187.02449824g/mol
  • Monoisotopic Mass: 187.02449824g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 13.6Ų

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Additional information on 1-isocyano-4-(trifluoromethoxy)benzene

Recent Advances in the Application of 1-Isocyano-4-(trifluoromethoxy)benzene (CAS: 463946-40-9) in Chemical Biology and Pharmaceutical Research

1-Isocyano-4-(trifluoromethoxy)benzene (CAS: 463946-40-9) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique structural and electronic properties. Recent studies have highlighted its potential in the synthesis of bioactive molecules, drug discovery, and material science. This research brief consolidates the latest findings on this compound, focusing on its applications, mechanisms, and future prospects.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the utility of 1-isocyano-4-(trifluoromethoxy)benzene as a key intermediate in the synthesis of novel trifluoromethylated heterocycles. The researchers utilized palladium-catalyzed isocyanide insertion reactions to construct these heterocycles, which exhibited promising activity against cancer cell lines. The presence of the trifluoromethoxy group was found to enhance the metabolic stability of the resulting compounds, a critical factor in drug development.

In another significant development, a team from the University of Cambridge reported the use of 1-isocyano-4-(trifluoromethoxy)benzene in the development of fluorescent probes for cellular imaging (Nature Chemical Biology, 2023). The isocyanide functionality allowed for selective labeling of intracellular targets, while the trifluoromethoxy group improved the probe's lipophilicity and membrane permeability. This dual functionality makes the compound particularly valuable for studying biological processes in live cells.

Recent computational studies have also shed light on the molecular interactions of 1-isocyano-4-(trifluoromethoxy)benzene with biological targets. Molecular docking simulations revealed that the compound can act as a potent inhibitor of certain enzymes involved in inflammatory pathways, suggesting potential applications in anti-inflammatory drug development (Journal of Chemical Information and Modeling, 2023).

The pharmaceutical industry has shown increasing interest in this compound, with several patents filed in 2023-2024 for its use in drug formulations. One notable application is in the development of next-generation antibiotics, where the isocyanide moiety facilitates targeted delivery to bacterial cells. The trifluoromethoxy group's electron-withdrawing properties also contribute to the stability of these antibiotic formulations under physiological conditions.

Despite these advances, challenges remain in the large-scale synthesis and purification of 1-isocyano-4-(trifluoromethoxy)benzene. Recent improvements in synthetic methodologies, including flow chemistry approaches, have addressed some of these issues, enabling more efficient production of this valuable compound (Organic Process Research & Development, 2024).

Looking forward, researchers anticipate expanded applications of 1-isocyano-4-(trifluoromethoxy)benzene in areas such as covalent drug discovery, where its reactive isocyanide group can form stable bonds with biological targets. The compound's unique combination of properties positions it as a promising tool for addressing current challenges in medicinal chemistry and chemical biology.

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